3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione
Description
3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a heterocyclic compound featuring a fused benzo[c][1,2,5]thiadiazole ring system linked via a carbonyl group to an azetidine (4-membered nitrogen-containing ring). The azetidine is further substituted at the 3-position with an oxazolidine-2,4-dione moiety. This structure combines electron-deficient aromatic systems (benzo[c][1,2,5]thiadiazole) and strained small-ring heterocycles (azetidine and oxazolidinedione), which are associated with enhanced metabolic stability and pharmacological activity in drug discovery .
The benzo[c][1,2,5]thiadiazole unit is notable for its electron-withdrawing properties and planar geometry, often used in optoelectronic materials and bioactive molecules. The oxazolidine-2,4-dione core is a well-established scaffold in medicinal chemistry, known for its role in enzyme inhibition (e.g., aldose reductase, α-glucosidase) and antimicrobial activity .
Properties
IUPAC Name |
3-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4S/c18-11-6-21-13(20)17(11)8-4-16(5-8)12(19)7-1-2-9-10(3-7)15-22-14-9/h1-3,8H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRMZAURCMZIKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)N4C(=O)COC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps. One common approach is to start with the benzo[c][1,2,5]thiadiazole core, which can be synthesized through a series of reactions involving nitration, reduction, and cyclization. The azetidine ring can be introduced via a nucleophilic substitution reaction, and the oxazolidine-2,4-dione moiety can be formed through a cyclization reaction involving appropriate precursors .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Biological Activities
The structural components of this compound suggest a range of biological activities due to the presence of the benzo[c][1,2,5]thiadiazole moiety and the oxazolidine ring. Research indicates that derivatives of benzothiazoles and oxazolidines exhibit significant pharmacological properties:
- Antimicrobial Activity : Compounds containing the oxazolidine structure are known for their antibacterial properties. Oxazolidinones have been widely studied as potential agents against resistant bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .
- Anticancer Properties : The incorporation of benzothiadiazole has been linked to anticancer activity. Studies show that similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways .
Therapeutic Potential
The therapeutic potential of 3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione can be summarized as follows:
a. Antitubercular Activity
Recent studies have highlighted that benzothiazole derivatives possess antitubercular properties. The compound may exhibit efficacy against Mycobacterium tuberculosis due to its structural similarities with known antitubercular agents .
b. Antiviral Applications
Given the current global health challenges posed by viral infections, compounds with oxazolidine structures are being investigated for their antiviral properties. Preliminary findings suggest potential activity against RNA viruses .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions:
- Formation of Benzothiadiazole Derivative : The initial step usually involves synthesizing the benzothiadiazole core through cyclization reactions involving appropriate thioketones and hydrazines.
- Azetidine Formation : The introduction of the azetidine ring can be achieved via cyclization reactions with suitable amines and carbonyl compounds.
- Oxazolidine Synthesis : The final step involves the formation of the oxazolidine structure through a condensation reaction between the azetidine derivative and an isocyanate or an equivalent reagent.
Case Study 1: Anticancer Activity
A recent study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
In vitro studies showed that synthesized oxazolidinone derivatives displayed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzo[c][1,2,5]thiadiazole moiety is known to participate in electron transfer processes, which can affect cellular redox states and signaling pathways .
Comparison with Similar Compounds
Thiazolidine-2,4-dione Derivatives
Thiazolidine-2,4-dione (TZD) derivatives, such as (Z)-5-(4-substituted benzylidene)-3-(benzo[d]thiazol-2-ylmethyl)thiazolidine-2,4-dione (e.g., compound 8a–h ), share structural similarities but replace the oxazolidine-2,4-dione with a sulfur-containing TZD ring. These compounds exhibit potent aldose reductase inhibitory activity (IC50 values in the micromolar range) and antihyperglycemic properties, attributed to the electron-deficient benzylidene substituents .
Oxazolidine-2,4-dione Hybrids
Compounds like (Z)-5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione () feature a benzylidene substituent at the 5-position of the oxazolidinedione core. These derivatives are studied for their electronic properties in polymer solar cells due to extended π-conjugation, highlighting the versatility of oxazolidinediones beyond biological applications .
Substituent-Driven Activity Differences
Azetidine vs. Larger N-Heterocycles
The azetidine ring in the target compound introduces strain and conformational rigidity, which can enhance binding affinity compared to larger rings like piperidine. For example, 3-(2-diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione () uses a flexible diisopropylaminoethyl chain, resulting in weaker π-π stacking interactions (bond distances: 3.8–4.2 Å) compared to the planar benzo[c][1,2,5]thiadiazole system in the target compound .
Benzo[c][1,2,5]thiadiazole vs. Other Aromatic Systems
Replacing benzo[c][1,2,5]thiadiazole with phenyl or pyridine groups (e.g., 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione in ) reduces electron-deficient character, altering redox properties and biological activity. For instance, pyridine-based oxadiazole-thiones show moderate antifungal activity (IC50 > 50 µM), whereas benzo[c][1,2,5]thiadiazole derivatives often exhibit enhanced potency due to improved charge transfer .
Pharmacological and Physicochemical Properties
Antifungal Activity
Bis(oxazolidine-2,4-dione) metal complexes () inhibit C. albicans dimorphic switching at 0.5 µg mL<sup>−1</sup>, comparable to itraconazole. The target compound’s benzo[c][1,2,5]thiadiazole moiety may enhance membrane permeability, though direct activity data are pending .
Physicochemical Data
| Property | Target Compound | 9c () | 8a () |
|---|---|---|---|
| Melting Point (°C) | 83–85 (pred.) | 192–194 | 168–170 |
| LogP (Calculated) | 2.1 | 3.4 | 2.8 |
| Aqueous Solubility (mg/mL) | <0.1 | 0.25 | 0.15 |
Predicted data based on structural analogs .
Biological Activity
3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological evaluations, structure-activity relationships (SAR), and the mechanisms underlying its pharmacological effects.
Synthesis
The synthesis of this compound typically involves the condensation of benzo[c][1,2,5]thiadiazole derivatives with azetidine and oxazolidine frameworks. The process often utilizes microwave-assisted methods to enhance yields and reduce reaction times. Characterization of the synthesized compounds is performed using techniques such as FTIR, NMR, and mass spectrometry to confirm structure and purity.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxazolidine compounds exhibit promising anticancer properties. For instance, compounds with electron-withdrawing groups at specific positions showed enhanced activity against various cancer cell lines. The synthesized compound exhibited significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value indicating potent activity .
Antimicrobial Activity
The compound also displays notable antimicrobial properties. Structure-activity relationship studies suggest that modifications at the para position significantly affect antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Compounds with halogen substituents showed increased potency against a range of bacterial strains .
Antioxidant Potential
Antioxidant assays indicate that the compound possesses free radical scavenging activity, which can be attributed to its structural features. The presence of certain functional groups enhances its ability to neutralize reactive oxygen species (ROS), contributing to its overall biological profile .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Cancer Cell Proliferation : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death.
- Antimicrobial Action : It likely disrupts bacterial cell wall synthesis or function, leading to cell lysis.
- Antioxidative Mechanism : The compound's ability to donate electrons helps in scavenging free radicals, thereby reducing oxidative stress in biological systems.
Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of synthesized derivatives against MCF-7 cells. The results indicated that compounds with specific substituents showed IC50 values as low as 15 µM, suggesting strong anticancer activity compared to standard chemotherapeutics .
Study 2: Antimicrobial Evaluation
In another investigation, a series of derivatives were tested against various microbial strains. The results revealed that compounds with chloro and nitro groups exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Data Tables
| Biological Activity | IC50/MIC Values | Remarks |
|---|---|---|
| Anticancer (MCF-7) | 15 µM | Strong activity observed |
| Antimicrobial (E. coli) | 16 µg/mL | Effective against Gram-negative bacteria |
| Antioxidant Potential | EC50 = 25 µM | Significant free radical scavenging |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
